

# Drimane sesquiterpenoids from fungal sources

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## Compound of Interest

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An In-depth Technical Guide to Drimane Sesquiterpenoids from Fungal Sources

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

Drimane-type sesquiterpenoids are a class of C15 natural products characterized by a bicyclic decahydronaphthalene skeleton.<sup>[1][2]</sup> Initially discovered in plants, a vast and structurally diverse array of these compounds has since been isolated from various fungal species, particularly from the genera *Aspergillus*, *Penicillium*, and *Stachybotrys*, as well as various basidiomycetes.<sup>[3][4][5]</sup> Fungal drimane sesquiterpenoids exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and neurotrophic properties, making them a subject of intense interest in natural product chemistry and drug discovery.<sup>[6][7][8]</sup>

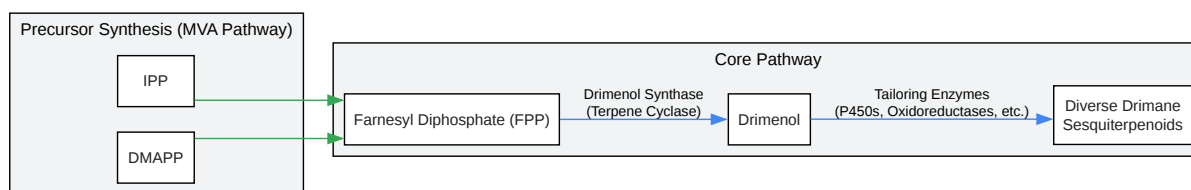
These compounds originate from the cyclization of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP).<sup>[2][3]</sup> The structural diversity arises from subsequent enzymatic tailoring, often involving oxidations, rearrangements, and esterifications, with many fungal drimanes featuring a characteristic  $\gamma$ -butyrolactone ring.<sup>[3][9]</sup> This guide provides a comprehensive overview of the biosynthesis, chemical diversity, biological activities, and experimental methodologies associated with drimane sesquiterpenoids from fungal sources.

## Biosynthesis of Fungal Drimane Sesquiterpenoids

The biosynthesis of all terpenoids, including drimane sesquiterpenoids, begins with the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).<sup>[2]</sup> In fungi,

these are typically produced via the mevalonic acid (MVA) pathway.[3] Three of these C5 units are condensed to form the C15 linear precursor, farnesyl diphosphate (FPP).[2][3]

The key step in forming the characteristic drimane scaffold is the cyclization of FPP, catalyzed by a terpene cyclase, specifically a drimenol synthase.[3][10] This enzyme facilitates a complex carbocation-mediated cascade to produce the bicyclic alcohol, drimenol. From this central intermediate, a variety of tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, generate the vast structural diversity of fungal drimanes observed in nature.[9][11] In many fungal pathways, two specific enzymes—a cytochrome P450 and an FAD-binding oxidoreductase—are responsible for the formation of the common  $\gamma$ -butyrolactone ring structure.[9]



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**Caption:** General biosynthetic pathway of drimane sesquiterpenoids in fungi.

## Biological Activities and Quantitative Data

Fungal drimane sesquiterpenoids are renowned for their diverse and potent bioactivities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables for comparative analysis.

### Antifungal Activity

Many drimane sesquiterpenoids exhibit significant activity against pathogenic fungi, including azole-resistant strains of *Candida* species.[12][13] Drimenol, in particular, has been identified as a broad-spectrum fungicidal agent that acts by disrupting the fungal cell wall and membrane

at high concentrations.[12][14] Its mechanism appears novel, potentially involving the Crk1 kinase pathway.[12]

Table 1: Antifungal Activity of Fungal Drimane Sesquiterpenoids

Compound	Fungal Source	Target Organism	Activity (MIC, µg/mL)	Reference
<b>Drimenol</b>	<b>(Synthetic analogue)</b>	<b>Candida albicans</b>	<b>8</b>	<b>[12]</b>
Drimenol	(Synthetic analogue)	Candida glabrata	16	[14]
Drimenol	(Synthetic analogue)	Candida auris	32	[14]
Drimenol	(Synthetic analogue)	Fluconazole-resistant C. albicans	32	[14]
Drimenol	(Synthetic analogue)	Trichophyton equinum	15	[14]
10-Methoxycarbonyl-10-norisodrimenin	Dentipellis fragilis	Mucor hiemalis	66.7	[15]

| Purpuride D | Penicillium purpurogenum | Candida albicans | 8 [[16] |

## Cytotoxic and Anticancer Activity

The cytotoxic potential of drimane sesquiterpenoids against various cancer cell lines has been extensively documented.[4][7] Compounds isolated from marine-derived fungi, such as Aspergillus ustus, have shown moderate to potent activity against human lung (A549), leukemia (HL-60, P388), and cervical (HeLa) cancer cell lines.[3][17]

Table 2: Cytotoxic Activity of Fungal Drimane Sesquiterpenoids

Compound	Fungal Source	Cell Line	Activity (IC50, $\mu$ M)	Reference
Ustusolate B	Aspergillus ustus	A549 (Lung)	10.5	[3]
Ustusolate E	Aspergillus ustus	HL-60 (Leukemia)	9.0	[3]
Fomeffic Acid	Fomes officinalis	HL-60 (Leukemia)	51.2	[3]
Fomeffic Acid	Fomes officinalis	Bel-7402 (Hepatoma)	88.7	[3]
Asperflavinoid A	Aspergillus flavipes	HepG2 (Hepatoma)	38.5	[17]
Asperflavinoid A	Aspergillus flavipes	MKN-45 (Gastric)	26.8	[17]
10-Methoxycarbonyl-10-norisodrimenin	Dentipellis fragilis	KB3.1 (Cervical)	21.2	[15]
Berkedrimane A	Penicillium solitum	THP-1 (Leukemia)	Low micromolar inhibition of IL-1 $\beta$	[16]

| Berkedrimane B | Penicillium solitum | THP-1 (Leukemia) | Low micromolar inhibition of IL-1 $\beta$  | [16] |

## Antibacterial Activity

Several drimanes show inhibitory effects against pathogenic bacteria, including multidrug-resistant strains like MRSA.[5][18] Spirocyclic drimanes from Stachybotrys sp. and sesquiterpenes from Pestalotiopsis sp. have demonstrated notable antibacterial properties.[19] [5]

Table 3: Antibacterial Activity of Fungal Drimane Sesquiterpenoids

Compound	Fungal Source	Target Organism	Activity (MIC or IC50)	Reference
<b>Spirocyclic Drimane (Compound 2)</b>	<b>Stachybotrys sp. MF347</b>	<b>MRSA</b>	<b>Active</b>	<b>[5][18]</b>
Stachybocin A	Stachybotrys sp. MF347	MRSA	Active	[5][18]
Stachybocin B	Stachybotrys sp. MF347	MRSA	Active	[5][18]
10-Methoxycarbonyl-10-norisodrimenin	Dentipellis fragilis	Staphylococcus aureus	66.7 µg/mL	[15]
Pestalotiopsin C	Pestalotiopsis sp. M-23	Bacillus subtilis	Weakly active	[19]
Purpuride D	Penicillium purpurogenum	MRSA	4 µg/mL	[16]

| Purpuride D | Penicillium purpurogenum | Escherichia coli | 3 µg/mL |[16] |

## Anti-inflammatory and Other Activities

Certain drimane sesquiterpenes exhibit significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF- $\alpha$  and IL-6.[8] Some compounds have also shown potential as  $\alpha$ -glucosidase inhibitors, relevant for diabetes research, or as neurotrophic agents that promote neurite outgrowth.[8][15]

Table 4: Anti-inflammatory and Other Bioactivities

Compound	Fungal Source	Bioactivity	Target/Assay	Result	Reference
Penicidrimane A	Penicillium sp. TW58-16	$\alpha$ -Glucosidase Inhibition	Enzyme Assay	35.4% inhibition	[8]
Berkedrimane A & B	Penicillium solitum	Anti-inflammatory	Caspase-1 and -3 Inhibition	Active	[16]
15-Hydroxyisodrimenin	Dentipellis fragilis	Neurotrophic	Neurite Outgrowth (PC-12 cells)	Induced outgrowth	[15]

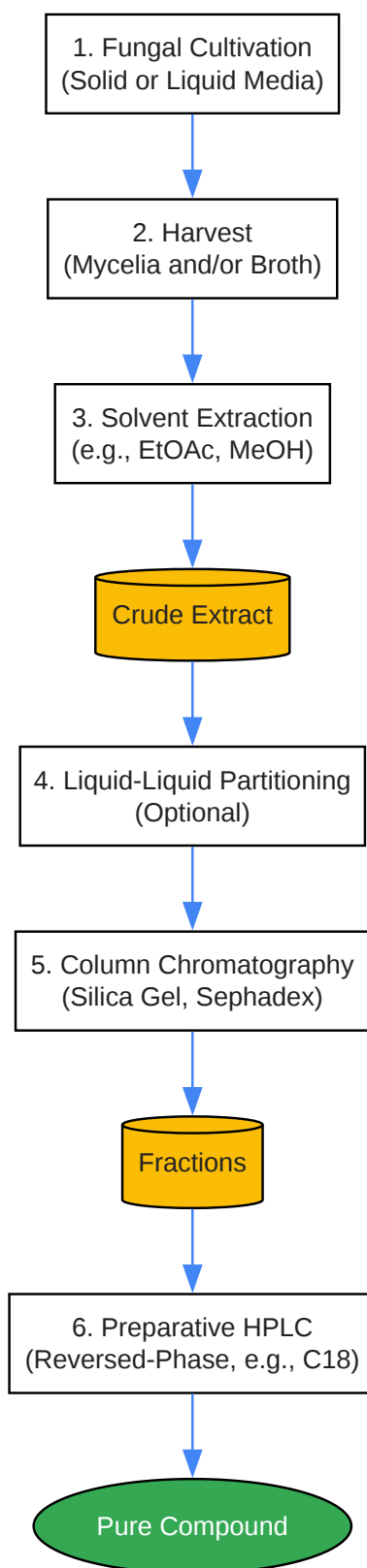
| 10-Carboxy-10-norisodrimenin | Dentipellis fragilis | Neurotrophic | Neurite Outgrowth (PC-12 cells) | Induced outgrowth |[15] |

## Experimental Protocols

The discovery and characterization of novel drimane sesquiterpenoids involve a multi-step workflow from fungal cultivation to bioactivity screening.

### Fungal Cultivation, Extraction, and Isolation

A generalized workflow for obtaining pure drimane compounds is outlined below. The specific culture media, incubation times, and solvent systems must be optimized for each fungal strain.



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**Caption:** General experimental workflow for the isolation of fungal natural products.

- **Fermentation:** The fungus is cultured on a suitable medium (e.g., Potato Dextrose Broth or Rice solid medium) for several weeks to allow for the production of secondary metabolites.
- **Extraction:** The fungal biomass and/or culture broth are extracted with an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH). The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to column chromatography (CC) using a stationary phase like silica gel or Sephadex LH-20. A gradient of solvents (e.g., hexane to ethyl acetate) is used to elute fractions of increasing polarity.
- **Purification:** Fractions showing interesting profiles on Thin Layer Chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase C18 column, to yield pure compounds.
- **Structure Elucidation:** The chemical structure of each pure compound is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

## Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).<sup>[13]</sup>

- **Inoculum Preparation:** Prepare a standardized suspension of the microbial test strain (e.g., *Candida albicans*) in a suitable broth (e.g., RPMI-1640).
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (dissolved in DMSO) in the broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).
- **Inoculation:** Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.



- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

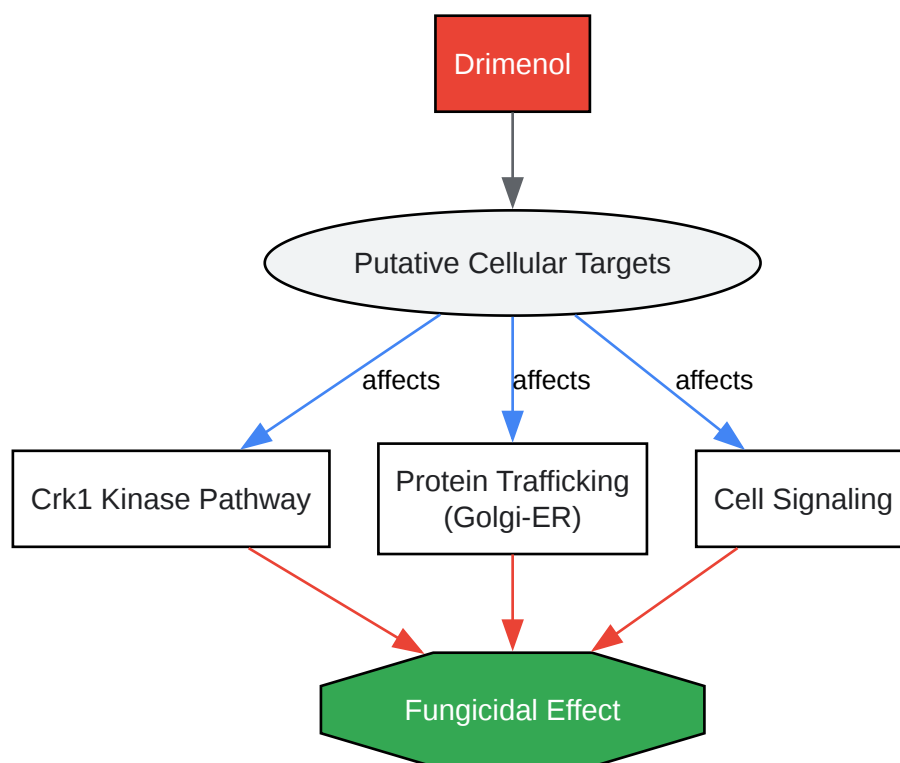
## Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

- **Cell Seeding:** Seed cancer cells (e.g., A549) in a 96-well plate at a specific density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the test compound for a set period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

## Mechanism of Action: A Case Study of Drimenol

Genome-wide fitness profiling in *Saccharomyces cerevisiae* and *Candida albicans* has provided insights into the antifungal mechanism of drimenol.<sup>[12]</sup> The compound's activity appears to be linked to gene products associated with the Crk1 kinase, a cyclin-dependent kinase involved in cell cycle control and morphogenesis. Mutants related to Ret2 (involved in Golgi-to-ER trafficking) and Cdc37 (a molecular chaperone) were particularly sensitive to drimenol, suggesting a disruption of protein processing and secretion pathways.<sup>[12]</sup>



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**Caption:** Proposed mechanism of action for the antifungal activity of drimenol.

## Conclusion and Future Perspectives

Drimane sesquiterpenoids isolated from fungi represent a structurally diverse and biologically potent class of natural products. Their significant antifungal, anticancer, and anti-inflammatory activities highlight their potential as scaffolds for the development of new therapeutic agents. The emergence of broad-spectrum antifungal activity against drug-resistant pathogens is particularly promising.

Future research should focus on several key areas:

- **Discovery:** Continued exploration of novel fungal species from unique ecological niches (e.g., endophytic, marine) to discover new drimane structures.
- **Mechanism of Action:** In-depth studies to fully elucidate the molecular targets and signaling pathways for the most active compounds.

- Biosynthesis: Harnessing biosynthetic pathways through synthetic biology and metabolic engineering to produce these compounds in larger quantities and to generate novel analogues.[3][20]
- Structure-Activity Relationship (SAR): Systematic modification of the drimane scaffold to optimize potency and selectivity, thereby improving their drug-like properties.

By integrating natural product chemistry, molecular biology, and pharmacology, the full therapeutic potential of fungal drimane sesquiterpenoids can be realized.

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